![molecular formula C44H49N5O7Si B2663951 5'-DMT-3'-TBDMS-Bz-rA CAS No. 81256-88-4](/img/structure/B2663951.png)
5'-DMT-3'-TBDMS-Bz-rA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-DMT-3’-TBDMS-Bz-rA is a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection, for use in oligonucleotide synthesis . It is used in the preparation of adenosine-inosine monophosphate (cAIMP) analogs that activate stimulator of interferon genes (STING) .
Synthesis Analysis
The most extensively studied protecting group for the 2′-hydroxyl in conjunction with 5′-DMT protection in RNA synthesis is tert-butyl dimethylsilyl (TBDMS) . The Bz-rA CEP phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection is used in oligonucleotide synthesis .Molecular Structure Analysis
The molecular formula of 5’-DMT-3’-TBDMS-Bz-rA is C44H49N5O7Si . Its molecular weight is 788.0 g/mol . The IUPAC name is N - [9- [ (2 R ,3 R ,4 S ,5 R )-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [ tert -butyl (dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide .Aplicaciones Científicas De Investigación
RNA Synthesis
“5’-DMT-3’-TBDMS-Bz-rA” is a phosphoramidite used in the synthesis of RNA . It contains a 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . The 2’-OH group is protected by tBDMS (tert-butyl dimethylsilyl) . This compound is crucial in the production of sequence-specific RNA oligonucleotides .
RNA Interference (RNAi)
RNA interference (RNAi) is a biological process where RNA molecules inhibit gene expression. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in RNAi . This allows for the silencing of specific genes, which is useful in various research and therapeutic applications.
Target Validation
In drug development, target validation is a critical step to confirm the role of a target in a disease. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in target validation . This helps in understanding the role of specific genes in diseases.
Oligonucleotide Therapeutics
Oligonucleotide therapeutics involve the use of oligonucleotides to treat diseases. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in the development of these therapeutics .
Diagnostic Applications
“5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in diagnostic applications . These oligonucleotides can be used as probes to detect the presence of specific genes or mutations.
Gene Synthesis
Gene synthesis involves the artificial synthesis of genes. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in gene synthesis . This allows for the creation of genes with specific sequences, which is useful in various research applications.
Safety and Hazards
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRMZLAAWKAPQ-GNECSJIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.